N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE
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Overview
Description
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 4-chlorobenzylidene group attached to a pyridinecarbohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology
The compound has shown potential as a bioactive molecule. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide are being explored for their therapeutic potential. They are studied for their efficacy in treating various diseases, including bacterial infections and cancer.
Industry
In the materials science industry, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and optical properties. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzylidene)-3,4-dimethoxyphenethylamine
- N’-(4-chlorobenzylidene)-2-hydroxybenzohydrazide
- N’-(4-chlorobenzylidene)-4-methylbenzohydrazide
Uniqueness
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a hydrazone linkage. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in scientific research and industrial applications.
Properties
Molecular Formula |
C14H12ClN3O2 |
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Molecular Weight |
289.71g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2/c1-18-9-11(4-7-13(18)19)14(20)17-16-8-10-2-5-12(15)6-3-10/h2-9H,1H3,(H,17,20)/b16-8+ |
InChI Key |
GBKGVIHUURVNKW-LZYBPNLTSA-N |
SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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